3,6-Dimethyl-6-hepten-4-YN-3-OL
Overview
Description
3,6-Dimethyl-6-hepten-4-yn-3-ol is a chemical compound with the molecular formula C9H14O . It is also known by its CAS Registry Number: 3601-67-0 .
Molecular Structure Analysis
The molecular weight of this compound is 138.2069 . The structure is available as a 2D Mol file or as a computed 3D SD file . The compound contains a total of 26 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 1 hydroxyl group, and 1 tertiary alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not specified in the sources I found .Scientific Research Applications
Peroxyl-Radical-Scavenging Activity
Research has explored the peroxyl-radical-scavenging activity of compounds structurally related to 3,6-Dimethyl-6-hepten-4-YN-3-OL. In particular, 2,6-dimethyl-5-hepten-2-ol has been investigated for its antioxidant properties. This compound demonstrated notable anti-peroxyl radical activity, comparable to prominent antioxidants like linalool, highlighting its potential in the field of oxidative stress and free radical research (Stobiecka et al., 2016).
Stereoselective Synthesis
The compound has been pivotal in the stereoselective synthesis of important intermediates. For instance, the stereoselective halogenation of 6,6-dimethyl-1-hepten-4-yn-3-ol, closely related to this compound, has been studied, which is crucial in synthesizing terbinafine, an antifungal agent. Such research is significant in the pharmaceutical field, particularly in the development of synthetic routes for drugs (Chou et al., 2000).
Applications in Natural Product Syntheses
Compounds like this compound serve as building blocks in the synthesis of natural products. The desymmetrization of structurally related compounds has been employed to construct multiple stereo centers, aiding in the synthesis of biologically active natural products. This application is critical in organic chemistry and the development of new pharmaceuticals (Tadiparthi et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3,6-dimethylhept-6-en-4-yn-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-5-9(4,10)7-6-8(2)3/h10H,2,5H2,1,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSPEZDVPCUEIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#CC(=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570515 | |
Record name | 3,6-Dimethylhept-6-en-4-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3601-67-0 | |
Record name | 3,6-Dimethylhept-6-en-4-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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